Glutamicol-d5

Metabolomics Neurochemistry LC-MS/MS

Quantitative LC-MS/MS analysis of L-glutamate in brain microdialysates and tissue samples is compromised by endogenous analyte interference when unlabeled standards are used. Glutamicol-d5 provides an M+5 mass shift that avoids isotopic overlap with native M+1 and M+2 peaks, enabling absolute quantification. • Achieves validated detection limits of 1 ng/mL with high isotopic purity (≥98 atom% D). • Compatible with standard extraction and chromatography protocols; minimizes cross-channel interference in multiplexed metabolomic assays. • Supplied as a neat solid with ≥98% chemical purity; suitable as an internal standard for 13C metabolic flux analysis.

Molecular Formula C5H9NO4
Molecular Weight 152.16 g/mol
CAS No. 2784-50-1
Cat. No. B136995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamicol-d5
CAS2784-50-1
Synonyms(2S)-2-Aminopentanedioic Acid-d5;  (S)-(+)-Glutamic Acid-d5;  (S)-2-Amino-1,5-pentanedioic Acid-d5;  (S)-2-Aminopentanedioic Acid-d5;  1-Aminopropane-1,3-dicarboxylic Acid-d5;  Glusate-d5;  Glutacid-d5;  Glutamicol-d5;  Glutamidex-d5;  Glutaminol-d5;  Glutaton
Molecular FormulaC5H9NO4
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D
InChIKeyWHUUTDBJXJRKMK-NKXUJHECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutamicol-d5 for Quantitative MS and NMR


Glutamicol-d5, also known as L-Glutamic acid-2,3,3,4,4-d5, is a stable isotope-labeled analog of L-glutamic acid, belonging to the class of deuterated amino acids [1]. It is synthesized by replacing five hydrogen atoms with deuterium, resulting in a molecular weight of 152.16 g/mol . This specific labeling creates a mass shift of M+5, which is the primary basis for its use as an internal standard in mass spectrometry (MS) and as a tracer in nuclear magnetic resonance (NMR) spectroscopy [2]. Its utility is rooted in its nearly identical chemical behavior to the unlabeled analyte, while its distinct mass allows for precise quantification and pathway tracing in complex biological matrices [3].

Stable isotope-labeled internal standard for MS quantification
M+5 mass shift minimizes interference from endogenous isotopologues
May support NMR pathway tracing studies

Limitations of Unlabeled Substitutes for Glutamicol-d5


Substituting Glutamicol-d5 with unlabeled L-glutamic acid or other isotopic analogs for quantitative analysis introduces significant error. Unlabeled standards cannot be distinguished from the endogenous analyte in a mass spectrometer, rendering absolute quantification impossible [1]. Similarly, using a less deuterated analog (e.g., L-Glutamic acid-d3) or a different isotopic label (e.g., 13C) may result in different chromatographic behavior, ionization efficiency, or susceptibility to in-source fragmentation (e.g., cyclization to pyroglutamic acid), which can lead to inaccurate quantification and misinterpretation of metabolic flux data [2]. The specific M+5 mass shift of Glutamicol-d5 is optimized to avoid isotopic overlap with the naturally occurring M+1 and M+2 peaks of the unlabeled analyte, a common issue with less extensively labeled standards [3].

!Unlabeled L-glutamic acid may not be distinguishable from endogenous analyte, limiting absolute quantification.
!Less deuterated analogs (e.g., d3) may show different ionization efficiency or in-source fragmentation, potentially affecting accuracy.
!Non-deuterated isotopic labels (e.g., 13C) may alter chromatographic retention, complicating method transfer.

Quantitative Performance Evidence for Glutamicol-d5


Low-Concentration Plasma Glutamate Detection

Glutamicol-d5 used as an internal standard enables the accurate quantification of L-glutamic acid in biological samples with a lower limit of detection (LLOD) of 1 ng/mL when using LC-MS/MS, as demonstrated in a validated method for neurotransmitter analysis . This performance is achieved by correcting for matrix effects and variability in sample preparation and ionization efficiency, which are not accounted for when using an unlabeled standard.

Plasma Glutamate LLOD
Reported
Target LLOD: 1 ng/mL
Comparator non-isotopic: >5 ng/mL
Supports sensitive quantification in research matrices
LC-MS/MS, human plasma; reported 5-fold lower LLOD
Metabolomics Neurochemistry LC-MS/MS

Isotopic Purity for Reduced Cross-Talk

Commercially available Glutamicol-d5 is supplied with a certified isotopic enrichment of ≥98 atom% D . This high level of deuteration minimizes the presence of the unlabeled (M+0) or partially labeled species, which would otherwise contribute to the signal of the endogenous analyte and lead to an overestimation of its concentration.

Isotopic Purity
Lot attribute
≥98 atom% D
Minimizes unlabeled species contribution
1–3% purity variation may cause >5% systematic error
Isotopic Purity Mass Spectrometry Quality Control

M+5 Mass Shift for Interference-Free MS Signal

The incorporation of five deuterium atoms in Glutamicol-d5 results in a molecular weight increase of 5 Da (M+5) relative to unlabeled L-glutamic acid . This specific mass shift positions the internal standard's signal in a region of the mass spectrum that is virtually free of interference from the naturally occurring M+1 and M+2 isotopologues of the analyte, which can be significant for high-concentration metabolites [1].

Mass Shift
Class-level
+5 Da (M+5)
Reduces isotopic overlap with natural M+1/M+2 peaks
Compared to +3 Da shift (d3); may improve assay specificity
Mass Shift LC-MS Stable Isotope Labeling

Validated for Metabolomics and Lipidomics

Glutamicol-d5 has been validated and specifically cited as an internal standard in metabolomics and lipidomics profiling studies, as documented by major chemical suppliers . This established application record provides procurement confidence, reducing method development time and validation burden compared to using a novel or less-characterized isotopic standard.

Application Record
Source review
Cited for metabolomics & lipidomics
Documented fit-for-purpose in profiling workflows
Supplier documentation; verify with specific protocol
Metabolomics Lipidomics Internal Standard

Glutamicol-d5 Application Scenarios


Absolute Quantification in Neurochemical Studies

Glutamicol-d5 is the preferred internal standard for the LC-MS/MS quantification of L-glutamate in brain microdialysates, cerebrospinal fluid, or tissue samples. The method's validated detection limit of 1 ng/mL and the M+5 mass shift [1] ensure that even subtle, physiologically relevant changes in glutamate concentration can be measured with high precision and without interference from endogenous sources. This is critical for research into neurological disorders like Alzheimer's disease, epilepsy, and stroke.

Internal Standard for Metabolomics Profiling

For comprehensive metabolomics or lipidomics studies employing LC-MS, Glutamicol-d5 is a reliable component of an internal standard mixture. Its high isotopic purity (≥98 atom% D) minimizes cross-channel interference in multiplexed assays , and its established use in these profiling applications ensures it is compatible with common extraction and chromatography protocols, reducing the need for extensive method re-validation.

Metabolic Flux Analysis with Isotope Tracing

While not a direct metabolic tracer itself (as its carbon backbone is unlabeled), Glutamicol-d5 is the essential internal standard required for the accurate quantification of 13C-labeled glutamate isotopologues in metabolic flux analysis experiments [1]. By providing a stable, known concentration reference, it enables researchers to precisely calculate the fractional enrichment of 13C in glutamate derived from labeled precursors like [U-13C]glucose, thereby mapping metabolic pathway activity in cells or tissues.

Application
Selection Property
Validation Focus
Neurochemical glutamate quantification
M+5 mass shift and matrix-effect correction
LLOQ and precision in research matrices
Metabolomics internal standard mixture
High isotopic purity for multiplex assays
Cross-channel interference minimization
13C-glutamate isotopologue quantification (flux analysis)
Stable concentration reference for enrichment calculation
Fractional enrichment accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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